molecular formula C7H13O4P B11722007 3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid

3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid

Cat. No.: B11722007
M. Wt: 192.15 g/mol
InChI Key: HBEGXXZSFIMJOJ-UHFFFAOYSA-N
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Description

3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid is a chemical compound with the molecular formula C7H13O4P It is an organophosphorus compound that features both an ethoxy group and an ethyl group attached to a phosphoryl group, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid typically involves the reaction of ethylphosphonic dichloride with ethyl vinyl ether under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[ethyl(hydroxy)phosphoryl]prop-2-enoic acid
  • 3-[methoxy(methyl)phosphoryl]prop-2-enoic acid
  • 3-[propoxy(propyl)phosphoryl]prop-2-enoic acid

Uniqueness

3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid is unique due to its specific combination of ethoxy and ethyl groups attached to the phosphoryl moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C7H13O4P

Molecular Weight

192.15 g/mol

IUPAC Name

3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid

InChI

InChI=1S/C7H13O4P/c1-3-11-12(10,4-2)6-5-7(8)9/h5-6H,3-4H2,1-2H3,(H,8,9)

InChI Key

HBEGXXZSFIMJOJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)C=CC(=O)O

Origin of Product

United States

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